Covalent Serine Hydrolase Warhead Activity: Oxadiazolone (C=O) Versus Oxadiazol-2-Amine (NH₂) Scaffolds
The 1,3,4-oxadiazol-2(3H)-one moiety functions as a covalent serine hydrolase inhibitor by reacting with the active-site serine nucleophile—a mechanism that is structurally impossible for 1,3,4-oxadiazol-2-amine analogs. In the ABHD6 inhibitor program, compound JZP-169 (3-(3-aminobenzyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one) displayed an IC₅₀ of 216 nM against hABHD6 with irreversible inhibition kinetics, and at 10 μM showed no cross-reactivity with FAAH, MAGL, ABHD12, CB1, or CB2 [1]. In the FAAH program, the S-enantiomer JZP-327A (3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one) inhibited hrFAAH with an IC₅₀ of 11 nM and >900-fold selectivity over MAGL, while the corresponding R-enantiomer showed reversed selectivity (MAGL IC₅₀ = 4.0 μM) [2]. By contrast, the 1,3,4-oxadiazol-2-amine analog 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine binds COT kinase as an ATP-competitive inhibitor, as solved by X-ray crystallography (PDB 4Y85), demonstrating a fundamentally different target engagement mechanism [3]. This mechanistic divergence means that selecting an oxadiazol-2-amine analog for a serine hydrolase assay, or an oxadiazolone for a kinase ATP-site assay, would produce a false-negative result.
| Evidence Dimension | Covalent warhead capability / mechanism of enzyme inhibition |
|---|---|
| Target Compound Data | Contains 1,3,4-oxadiazol-2(3H)-one carbonyl warhead capable of covalent serine hydrolase engagement (class-level evidence: ABHD6 IC₅₀ = 216 nM for JZP-169; FAAH IC₅₀ = 11 nM for JZP-327A) |
| Comparator Or Baseline | 1,3,4-oxadiazol-2-amine scaffold: lacks carbonyl warhead; acts as ATP-competitive kinase inhibitor (PDB 4Y85, COT kinase co-crystal structure with 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine) |
| Quantified Difference | Mechanistic class switch: covalent (serine hydrolase) vs. non-covalent (kinase ATP-site). FAAH selectivity >900-fold over MAGL demonstrated for chiral oxadiazolones vs. no selectivity data available for oxadiazol-2-amines. |
| Conditions | hABHD6 recombinant enzyme assay (Patel 2015); hrFAAH and hrMAGL recombinant enzyme assays (Patel 2013); COT kinase X-ray crystallography (Gutmann 2015, PDB 4Y85) |
Why This Matters
Procurement of the oxadiazolone rather than the oxadiazol-2-amine determines whether the compound can function as a covalent serine hydrolase probe—a binary go/no-go decision for target-based screening campaigns.
- [1] Patel JZ, van Bruchem J, Laitinen T, Kaczor AA, Navia-Paldanius D, Parkkari T, Savinainen JR, Laitinen JT, Nevalainen TJ. Revisiting 1,3,4-Oxadiazol-2-ones: Utilization in the Development of ABHD6 Inhibitors. Bioorganic & Medicinal Chemistry. 2015;23(19):6335-6345. JZP-169: hABHD6 IC₅₀ = 216 nM, irreversible inhibition, selective over FAAH/MAGL/ABHD12/CB1/CB2 at 10 μM. View Source
- [2] Patel JZ, et al. Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry. 2013;56(21):8484-8496. JZP-327A (S-enantiomer): hrFAAH IC₅₀ = 11 nM, >900-fold selectivity over MAGL; R-enantiomer 52: hrMAGL IC₅₀ = 4.0 μM. View Source
- [3] Gutmann S, et al. The Crystal Structure of Cancer Osaka Thyroid Kinase Reveals an Unexpected Kinase Domain Fold. Journal of Biological Chemistry. 2015;290(24):15210-15218. PDB 4Y85: COT kinase domain in complex with 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (ATP-binding site inhibitor). View Source
